molecular formula C4H11Br2N B6155723 (2-bromoethyl)(ethyl)amine hydrobromide CAS No. 70299-78-4

(2-bromoethyl)(ethyl)amine hydrobromide

Cat. No.: B6155723
CAS No.: 70299-78-4
M. Wt: 232.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromoethyl)(ethyl)amine hydrobromide, also known as 2-bromoethylamine hydrobromide, is an organic compound with the molecular formula C₂H₇Br₂N. It is a colorless crystalline solid that is highly soluble in water and methanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromoethyl)(ethyl)amine hydrobromide typically involves the bromination of ethanolamine. The reaction is carried out by adding ethanolamine to a solution of hydrobromic acid, followed by the addition of bromine. The reaction mixture is then heated to promote the formation of the desired product. The crude product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through either liquid-phase or gas-phase methods The liquid-phase method involves the reaction of ethanolamine with hydrobromic acid, followed by the addition of bromine The reaction is typically carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purityThis method is more efficient but requires specialized equipment to handle the gaseous reagents .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(ethyl)amine hydrobromide undergoes various chemical reactions, including substitution, alkylation, and cyclization reactions. These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group, allowing for the formation of new chemical bonds .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as water or methanol at room temperature.

    Alkylation Reactions: Reagents such as alkyl halides and alkyl sulfonates are used. The reactions are often conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

    Cyclization Reactions: These reactions involve the formation of cyclic compounds, such as thiazolines and thiazines, through the reaction of this compound with thioamides or haloamines.

Major Products Formed

Scientific Research Applications

(2-Bromoethyl)(ethyl)amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly in the synthesis of compounds with anticancer and antiviral properties.

    Industry: It is used in the production of specialty chemicals, such as surfactants and polymers

Mechanism of Action

The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves the formation of covalent bonds with nucleophilic sites on target molecules. The bromine atom acts as a leaving group, allowing the compound to react with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity enables the compound to modify biomolecules and other organic compounds, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

    3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the alkyl chain.

    2-Bromoethylammonium bromide: Similar in structure but differs in the counterion

Uniqueness

(2-Bromoethyl)(ethyl)amine hydrobromide is unique due to its high reactivity and versatility in organic synthesis. The presence of the bromine atom makes it a highly effective alkylating agent, allowing for the formation of a wide range of chemical bonds. Additionally, its solubility in water and methanol makes it easy to handle and use in various reaction conditions .

Properties

CAS No.

70299-78-4

Molecular Formula

C4H11Br2N

Molecular Weight

232.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.